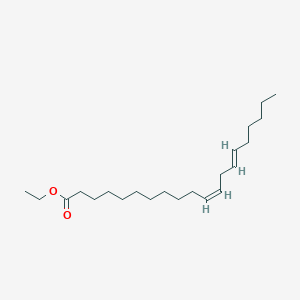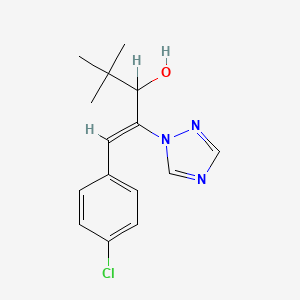
ethyl (11Z,14E)-icosa-11,14-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,14-Eicosadienoic acid, ethyl ester, (11Z,14Z)- is a polyunsaturated fatty acid ester It is derived from 11,14-Eicosadienoic acid, which is a naturally occurring omega-6 fatty acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11,14-Eicosadienoic acid, ethyl ester, (11Z,14Z)- typically involves the esterification of 11,14-Eicosadienoic acid with ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In an industrial setting, the production of 11,14-Eicosadienoic acid, ethyl ester, (11Z,14Z)- can be achieved through the transesterification of triglycerides containing 11,14-Eicosadienoic acid. This process involves the reaction of the triglycerides with ethanol in the presence of a base catalyst such as sodium methoxide. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions
11,14-Eicosadienoic acid, ethyl ester, (11Z,14Z)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acid esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide.
Major Products Formed
Oxidation: Hydroperoxides and other oxidation products.
Reduction: Saturated fatty acid esters.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
11,14-Eicosadienoic acid, ethyl ester, (11Z,14Z)- has several scientific research applications:
Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid esters.
Biology: It is studied for its role in cellular signaling and membrane structure.
Medicine: Research is being conducted on its potential anti-inflammatory and anti-cancer properties.
Industry: It is used in the formulation of cosmetics and nutritional supplements.
Mécanisme D'action
The mechanism of action of 11,14-Eicosadienoic acid, ethyl ester, (11Z,14Z)- involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that play a role in inflammation and other cellular processes. The molecular targets and pathways involved include the modulation of enzyme activities and receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
11,14-Eicosadienoic acid, methyl ester: Similar in structure but with a methyl ester group instead of an ethyl ester group.
11,14,17-Eicosatrienoic acid, ethyl ester: Contains an additional double bond.
8,11,14-Eicosatrienoic acid, ethyl ester: Different position of double bonds.
Uniqueness
11,14-Eicosadienoic acid, ethyl ester, (11Z,14Z)- is unique due to its specific double bond configuration and its potential biological activities. Its ethyl ester form also makes it more lipophilic compared to its methyl ester counterpart, which can influence its absorption and distribution in biological systems .
Propriétés
IUPAC Name |
ethyl (11Z,14E)-icosa-11,14-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12H,3-7,10,13-21H2,1-2H3/b9-8+,12-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVCCFLKWCNDQZ-UPDVNHGHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C\CCCCCCCCCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R,4R)-1-[5-amino-2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido)pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B8074775.png)
![7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B8074778.png)
![[(2R)-2-amino-3-methylbutyl] dihydrogen phosphate](/img/structure/B8074783.png)
![(7E,16Z)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone](/img/structure/B8074790.png)
![[4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B8074791.png)
![(5E)-5-[(2E)-2-[1-[(E)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B8074794.png)
![(16E,24E,26E,28E)-1,18-dihydroxy-19,30-dimethoxy-12-[1-[3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B8074803.png)

![(3aS,4S,6aR)-N-ethyl-2,3',9'-trioxospiro[3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4,8'-azonane]-2'-carboxamide](/img/structure/B8074823.png)




![acetic acid;methyl 4-[(E)-hydrazinylidenemethyl]benzoate](/img/structure/B8074862.png)
